6-(Diallylamino)pyridazin-3-ol
Overview
Description
6-(Diallylamino)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets, depending on their specific structures . These targets can include various enzymes, receptors, and other proteins involved in cellular processes .
Mode of action
The interaction of pyridazinone derivatives with their targets can result in a variety of effects, such as inhibition or activation of the target’s function . The specific mode of action would depend on the structure of the particular pyridazinone derivative and its target .
Biochemical pathways
Pyridazinone derivatives can affect numerous biochemical pathways, again depending on their specific structures and targets . These pathways can involve processes such as signal transduction, metabolism, cell proliferation, and others .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyridazinone derivatives can vary widely, depending on factors such as their specific structures and the route of administration . These properties can significantly impact the bioavailability of the compounds .
Result of action
The molecular and cellular effects of pyridazinone derivatives can include changes in cellular signaling, alterations in metabolic processes, inhibition of cell proliferation, and others . The specific effects would depend on the particular compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyridazinone derivatives . These factors can affect the compounds’ interactions with their targets, their ADME properties, and their overall effects .
Biochemical Analysis
Biochemical Properties
6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding . This binding can inhibit the replication and transcription processes, leading to reduced gene expression and cell proliferation . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins . These changes can alter the cellular effects of the compound over time, potentially reducing its efficacy in long-term treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins, such as albumin, for distribution throughout the body . This binding can affect the localization and accumulation of this compound in specific tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its localization is influenced by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular compartments .
Properties
IUPAC Name |
3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSFTMQQKCIMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.